Telluroxonickel

Magnetism Spintronics Material Science

Nickel monotelluride (NiTe) delivers ferromagnetic properties at ambient conditions—critical for spintronic devices, magnetic sensors, and data storage where NiTe₂ fails due to diamagnetic/paramagnetic transitions at room temperature. As an HER electrocatalyst, NiTe undergoes a unique incomplete chalcogen-leaching pathway under OER conditions, unlike NiS/NiSe that fully convert to oxyhydroxide, making it an essential baseline for stoichiometry‑tuned catalyst development. In thermoelectric generators with p‑type Bi₂Te₃ legs, NiTe forms a high‑conductivity interfacial layer for efficient power generation. With a direct band gap of 3.59 eV, it also enables precise UV‑visible optoelectronic tuning.

Molecular Formula NiTe
Molecular Weight 186.3 g/mol
CAS No. 12142-88-0
Cat. No. B080951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelluroxonickel
CAS12142-88-0
Molecular FormulaNiTe
Molecular Weight186.3 g/mol
Structural Identifiers
SMILES[Ni]=[Te]
InChIInChI=1S/Ni.Te
InChIKeyNPEUSMKUOOTUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telluroxonickel (NiTe) CAS 12142-88-0: Baseline Characteristics and Industrial Relevance of Nickel Monotelluride


Telluroxonickel (CAS 12142-88-0), systematically identified as nickel monotelluride (NiTe), is a binary transition metal chalcogenide with a hexagonal NiAs-type (B8) crystal structure [1]. It is a metallic compound with a molecular weight of 186.3 g/mol, characterized by strong covalent bonding between nickel and tellurium [2]. This compound is of industrial interest primarily as an electrocatalyst, magnetic material, and interfacial component in thermoelectric devices [3].

Why NiTe Cannot Be Directly Substituted by Other Nickel Chalcogenides (NiS, NiSe) or Related Tellurides (NiTe2, CoTe) in Critical Applications


NiTe exhibits distinct electronic, magnetic, and catalytic properties that prevent its direct substitution by its closest analogs. Compared to NiS and NiSe, the lower electronegativity of tellurium imparts a more metallic character, enhancing its conductivity and often leading to ferromagnetic behavior at room temperature [1]. In contrast, NiTe2 demonstrates diamagnetic or paramagnetic transitions below 58 K, while NiTe remains paramagnetic across a wide temperature range [2]. Furthermore, direct comparative studies in electrocatalysis reveal that NiTe undergoes incomplete chalcogen leaching under OER conditions, leading to a fundamentally different active phase reconstruction pathway compared to NiS and NiSe, which fully convert to nickel oxyhydroxide [3]. These inherent differences in solid-state physics and surface chemistry underscore why substituting NiTe with a generic analog would compromise performance and invalidate research or manufacturing outcomes.

Quantitative Comparative Evidence: Verifiable Performance Differences of NiTe vs. Analogous Chalcogenides and Stoichiometries


Comparative Magnetic Behavior: Room Temperature Ferromagnetism vs. Paramagnetism in NiTe2

NiTe exhibits ferromagnetic behavior at room temperature, a property not observed in the stoichiometrically related NiTe2, which displays diamagnetic/paramagnetic transition behavior [1].

Magnetism Spintronics Material Science

Band Gap Energy Quantification: Lower Band Gap Compared to NiTe2 and Ni2Te3

The optical band gap of NiTe (3.59 eV) is lower than that of NiTe2 (3.94 eV) and Ni2Te3 (3.70 eV), indicating its more metallic nature and potential for different electronic applications [1].

Optoelectronics Semiconductors Photovoltaics

Electrocatalytic Activity Reconstruction Pathway: Incomplete Chalcogen Leaching vs. Full Oxyhydroxide Conversion in NiS/NiSe

Under alkaline OER conditions, NiTe undergoes incomplete chalcogen leaching, whereas NiS and NiSe fully reconstruct into NiIII/IV oxyhydroxide active phases [1]. This results in a divergent structure-activity relationship.

Electrocatalysis Oxygen Evolution Reaction Surface Chemistry

Electrocatalytic HER Performance: NiTe as a Baseline for Phase-Optimized Non-Stoichiometric Tellurides

NiTe serves as a critical reference point in electrocatalyst development. While NiTe/NF requires an overpotential of 348 mV to achieve 200 mA cm⁻² in alkaline media, phase-tuned non-stoichiometric Ni2.86Te2/NF achieves this same current density at a significantly lower overpotential [1].

Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Magnetic Transition Temperature: Synthesis-Dependent Magnetic Ordering at 20 K and 130 K

The magnetic properties of NiTe are highly sensitive to synthesis conditions. NiTe synthesized via a high-pressure (HP) method exhibits distinct magnetic transition temperatures at approximately 20 K and 130 K, which are absent in samples prepared by standard quartz ampoule (QA) solid-state reaction [1].

Magnetism Low-Temperature Physics Synthesis Science

Thermoelectric Interfacial Stability: Ni Diffusion and Contact Conductivity on Bi2Te3 Substrates

When used as a metallization layer on Bi2Te3-based thermoelectric materials, Ni diffusion results in the in-situ formation of p-type nickel telluride at the interface. This reaction yields a specific contact conductivity (Σc) and is more stable than other metals like Cu, but the effect is substrate-type dependent [1].

Thermoelectrics Energy Conversion Materials Engineering

Optimal Use-Cases for Telluroxonickel (NiTe) Based on Verified Differential Evidence


Room-Temperature Ferromagnetic Components

For the development of spintronic devices, magnetic sensors, or data storage materials requiring ferromagnetic behavior at room temperature, NiTe is the preferred choice over NiTe2, which is diamagnetic/paramagnetic at room temperature. The ferromagnetic property of NiTe at ambient conditions is a critical selection criterion supported by direct VSM measurements [1].

Benchmark Material for Phase-Engineered Electrocatalysts

In the research and development of advanced hydrogen evolution reaction (HER) catalysts, NiTe serves as an essential baseline material. As demonstrated in comparative studies, the stoichiometric NiTe phase is the precursor for synthesizing higher-performing non-stoichiometric phases (e.g., Ni2.86Te2), which exhibit comparable overpotentials at high current densities (348 mV at 200 mA cm⁻²) but superior overall kinetics due to favorable d-band center shifts [2].

p-Type Thermoelectric Module Metallization

NiTe is a critical interfacial compound that forms in-situ during the operation of thermoelectric generators. When using p-type Bi2Te3 (or Sb2Te3) legs, the use of nickel contacts is advantageous as the resulting nickel telluride interlayer provides high electrical contact conductivity, ensuring efficient power generation. This is in contrast to n-type legs, where Ni diffusion is detrimental, highlighting the need for polarity-specific material selection [3].

Optoelectronic Devices Requiring a 3.59 eV Band Gap Material

NiTe is a suitable candidate for UV-visible optoelectronic applications, such as photodetectors or LEDs, that specifically require a semiconductor material with a direct band gap of 3.59 eV. This differentiates it from NiTe2 (3.94 eV) and Ni2Te3 (3.70 eV), allowing for precise tuning of optical absorption and emission characteristics based on stoichiometry [1].

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